Niguldipine

Catalog No.
S597526
CAS No.
113165-32-5
M.F
C36H39N3O6
M. Wt
609.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niguldipine

CAS Number

113165-32-5

Product Name

Niguldipine

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C36H39N3O6

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1

InChI Key

SVJMLYUFVDMUHP-MGBGTMOVSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Synonyms

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride, 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, B 844-39, B 859-35, B8509-035, B859-35, dexniguldipine, DNIG, niguldipine, niguldipine fumarate, niguldipine hydrobromide, niguldipine hydrochloride, niguldipine maleate

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Mechanism of Action:

Niguldipine acts by blocking the influx of calcium ions (Ca2+) into vascular smooth muscle cells and atrial myocytes. This reduces the contractility of these cells, leading to vasodilation (relaxation of blood vessels) and potentially lowering blood pressure. Studies have shown that niguldipine interacts with both L-type and T-type calcium channels, with varying potencies depending on the specific enantiomer (mirror image) of the molecule.

Cardiovascular Research:

Niguldipine has been investigated for its potential therapeutic effects in various cardiovascular conditions, including:

  • Hypertension: Studies have shown that niguldipine can effectively lower blood pressure in individuals with hypertension. However, its use is limited due to the availability of other more widely used calcium channel blockers with better safety profiles.
  • Angina pectoris: Niguldipine may improve blood flow to the heart, potentially alleviating chest pain associated with angina.
  • Arrhythmias: Research suggests that niguldipine might have a role in managing certain types of arrhythmias, but more studies are needed to confirm its efficacy and safety in this context.

Other Research Applications:

Beyond cardiovascular research, niguldipine has been explored in other scientific investigations, such as:

  • Neuroscience: Studies have examined the effects of niguldipine on calcium currents in brain cells, potentially relevant for understanding and treating neurological disorders.
  • Cancer research: Preliminary research suggests that niguldipine might have anti-cancer properties by affecting calcium signaling in cancer cells. However, further research is needed to determine its potential therapeutic application.

Niguldipine is a chemical compound classified as a calcium channel blocker and an alpha-1 adrenergic antagonist. It is primarily used in the treatment of hypertension and related cardiovascular disorders. The compound's IUPAC name is 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate; hydrochloride. Its chemical formula is C₃₆H₃₉N₃O₆, and it has a molecular weight of approximately 609.723 g/mol .

  • Calcium Channel Blocking: Niguldipine, like other CCBs, is thought to act by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells []. This relaxation of the smooth muscle cells leads to vasodilation and a reduction in blood pressure.
  • α₁-Adrenergic Receptor Antagonism: Additionally, Niguldipine can bind to and block α₁-adrenergic receptors. This can further contribute to vasodilation by preventing the vasoconstrictive effects of norepinephrine [].

  • Condensation Reaction: An aldehyde is reacted with a beta-ketoester in the presence of ammonia or an amine.
  • Cyclization: The resulting intermediate undergoes cyclization to form the dihydropyridine structure.
  • Functional Group Modifications: Subsequent reactions introduce necessary functional groups to yield Niguldipine.

Industrial production employs optimized conditions to maximize yield and purity, often involving purification techniques like recrystallization and chromatography .

Niguldipine primarily acts as a calcium channel blocker and an alpha-1 adrenergic antagonist. It targets the alpha-1A adrenergic receptor and L-type calcium channels, leading to the following biological effects:

  • Smooth Muscle Relaxation: By blocking calcium influx, it reduces smooth muscle contraction, which helps lower blood pressure.
  • Neuronal Signaling Modulation: Alters calcium-dependent signaling pathways in neurons .

In animal models, the effects of Niguldipine vary with dosage, indicating a dose-dependent response in its antihypertensive activity .

Niguldipine interacts with various enzymes and proteins involved in calcium signaling pathways. Its effects on cellular metabolism and gene expression are significant due to its role as a calcium channel blocker. Studies have shown that it modulates calcium and potassium currents in cardiac tissues, influencing heart rate and contractility .

Several compounds share structural similarities with Niguldipine, primarily within the class of dihydropyridines. Here are some notable examples:

Compound NameClassUnique Properties
NifedipineCalcium Channel BlockerShort plasma half-life; widely used for angina
AmlodipineCalcium Channel BlockerLonger duration of action; once-daily dosing
FelodipineCalcium Channel BlockerSelective for vascular smooth muscle
NicardipineCalcium Channel BlockerMore effective in coronary artery dilation

Uniqueness of Niguldipine

Niguldipine stands out due to its dual action as both a calcium channel blocker and an alpha-1 adrenergic antagonist, making it potentially more versatile in managing conditions like hypertension compared to other dihydropyridines that primarily focus on calcium channel blockade alone .

XLogP3

6.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

609.28388597 g/mol

Monoisotopic Mass

609.28388597 g/mol

Heavy Atom Count

45

UNII

N9DG6ZTC43

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

113165-32-5

Wikipedia

Niguldipine

Dates

Last modified: 04-14-2024
Boer R, Grassegger A, Schudt C, Glossmann H: (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. Eur J Pharmacol. 1989 May 11;172(2):131-45. [PMID:2548881]

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